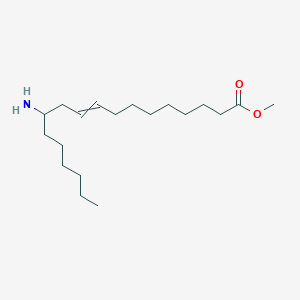
Methyl 12-aminooctadec-9-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 12-aminooctadec-9-enoate is a compound that belongs to the class of lipo-phenolics. These compounds are characterized by their lipophilic properties, which make them useful in various applications, including food, cosmetics, and pharmaceuticals. This compound is particularly noted for its antioxidant and antimicrobial properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 12-aminooctadec-9-enoate can be synthesized through a series of chemical reactions starting from ricinoleic acid, which is derived from castor oil. The synthesis involves the preparation of intermediates such as (Z)-methyl-12-(methanesulfonyloxy)octadec-9-enoate and (Z)-methyl-12-(azido)octadec-9-enoate, followed by the reduction of the azido group to an amino group .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale chemical synthesis using similar reaction pathways as described above. The process is optimized for yield and purity, often involving the use of catalysts and controlled reaction conditions to ensure consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 12-aminooctadec-9-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: The azido intermediate can be reduced to form the amino group.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as hydrogen peroxide and Collins reagent.
Reducing agents: Such as hydrogen gas in the presence of a palladium catalyst.
Electrophiles: Such as alkyl halides for substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, substituted amino derivatives, and other functionalized compounds that retain the core structure of this compound .
Wissenschaftliche Forschungsanwendungen
Methyl 12-aminooctadec-9-enoate has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various lipo-phenolic compounds with enhanced antioxidant properties.
Biology: Studied for its antimicrobial properties and potential use in preserving biological samples.
Medicine: Investigated for its potential as an antioxidant and chemotherapeutic agent.
Industry: Utilized in the formulation of cosmetics and food products to enhance shelf life and stability
Wirkmechanismus
The mechanism of action of methyl 12-aminooctadec-9-enoate involves its ability to interact with biological membranes due to its lipophilic nature. It can incorporate into lipid bilayers, enhancing membrane stability and protecting against oxidative damage. The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and inhibit lipid peroxidation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include:
Methyl 9-octadecenoate: Another lipo-phenolic compound with similar antioxidant properties.
Methyl 12-oxooctadec-9-enoate: An oxo derivative with distinct chemical reactivity.
Methyl 3-hydroxyoctadec-9-enoate: A hydroxylated derivative with unique biological activities.
Uniqueness
Methyl 12-aminooctadec-9-enoate is unique due to its amino functional group, which allows for a broader range of chemical modifications and applications. Its combination of lipophilicity and reactivity makes it a versatile compound in various scientific and industrial fields .
Eigenschaften
CAS-Nummer |
104259-92-9 |
|---|---|
Molekularformel |
C19H37NO2 |
Molekulargewicht |
311.5 g/mol |
IUPAC-Name |
methyl 12-aminooctadec-9-enoate |
InChI |
InChI=1S/C19H37NO2/c1-3-4-5-12-15-18(20)16-13-10-8-6-7-9-11-14-17-19(21)22-2/h10,13,18H,3-9,11-12,14-17,20H2,1-2H3 |
InChI-Schlüssel |
VVZSURKXXXOBJG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


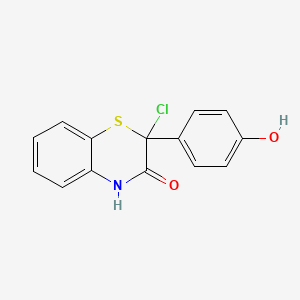

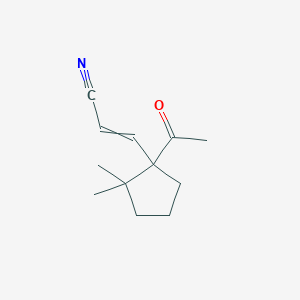
![2-[(2,4,4-Trimethylpentan-2-yl)amino]ethane-1-thiol](/img/structure/B14335340.png)


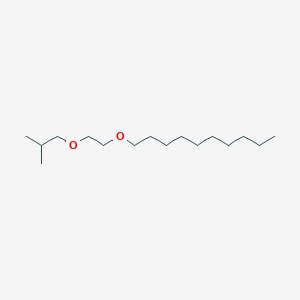
![N-Methyl-2-[(phenylsulfanyl)methyl]prop-2-enamide](/img/structure/B14335358.png)
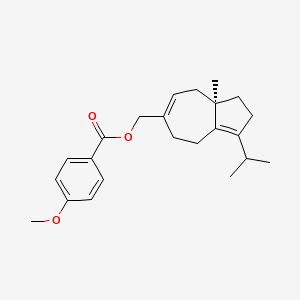
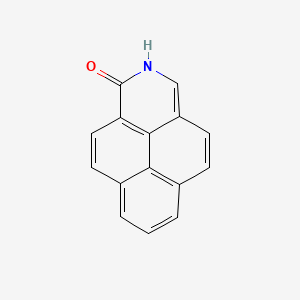
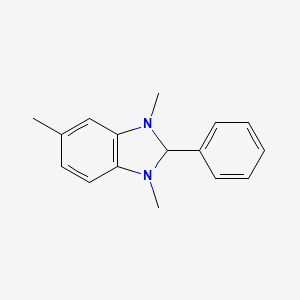
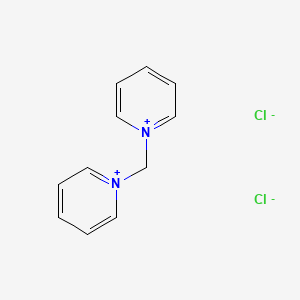
![{[(4-Chlorophenyl)methyl]sulfanyl}(tricyclohexyl)stannane](/img/structure/B14335416.png)
![[(E)-[3,5,5-trimethyl-6-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]cyclohex-2-en-1-ylidene]amino]thiourea](/img/structure/B14335419.png)
